Suzuki-Miyaura Coupling Reactivity: 5-Bromo Enables Synthetic Access Not Available from Non-Halogenated Analogs
5-Bromo-2,4-diphenyl-1,3-thiazole serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling installation of diverse aryl and heteroaryl groups at the 5-position [1]. In contrast, the non-halogenated analog 2,4-diphenylthiazole lacks a reactive site for this transformation and is therefore unsuitable as a coupling substrate .
| Evidence Dimension | Suzuki-Miyaura cross-coupling viability |
|---|---|
| Target Compound Data | Reactive; competent electrophile |
| Comparator Or Baseline | 2,4-diphenylthiazole: No halogen; unreactive |
| Quantified Difference | Presence of C-Br bond at 5-position vs. C-H bond |
| Conditions | Palladium-catalyzed cross-coupling with arylboronic acids |
Why This Matters
This reactivity enables the compound to function as a versatile building block for library synthesis and lead optimization, whereas the non-halogenated analog cannot serve as a coupling substrate.
- [1] RSC. Suzuki-Miyaura cross-coupling reactions on thiazoleboronic esters in the 4- and 5-position. RSC Advances. View Source
